ヘキサシアノ鉄(II)酸カリウム三水和物

概要

説明

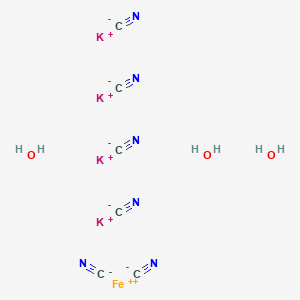

Potassium ferrocyanide trihydrate, also known as potassium hexacyanidoferrate (II) trihydrate, is an inorganic compound with the chemical formula K₄[Fe(CN)₆]·3H₂O. This compound forms light yellow, crystalline granules and is known for its various applications in different fields. It is a coordination complex of iron and cyanide ions, and it is commonly used as an anticaking agent, among other uses .

科学的研究の応用

Potassium ferrocyanide trihydrate has a wide range of applications in scientific research, including:

作用機序

Target of Action

Potassium ferrocyanide trihydrate, also known as potassium hexacyanoferrate(II) trihydrate, is an inorganic compound . It is primarily used as an anticaking agent . It is also used as a cyanating agent for the direct cyanation of (hetero)aromatic halides to synthesize (hetero)aromatic nitriles in the presence of a metal catalyst .

Mode of Action

Potassium ferrocyanide trihydrate interacts with its targets through a process known as cyanation. In this process, it transfers the cyanide ion (CN-) to (hetero)aromatic halides, resulting in the formation of (hetero)aromatic nitriles . This reaction is facilitated by a metal catalyst .

Biochemical Pathways

After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized .

Pharmacokinetics

It is known that the compound is non-flammable and decomposes upon boiling . It is soluble in water but insoluble in ethanol and ether .

Result of Action

The primary result of the action of potassium ferrocyanide trihydrate is the formation of (hetero)aromatic nitriles through the cyanation of (hetero)aromatic halides . Additionally, it has been evaluated for its cytotoxic and genotoxic effects .

Action Environment

The action of potassium ferrocyanide trihydrate can be influenced by various environmental factors. For instance, it is known to decompose upon heating . Contact with acids liberates very toxic gas . It is recommended to keep the compound in a dry, cool, and well-ventilated place, away from heat and sources of ignition .

生化学分析

Biochemical Properties

Potassium ferrocyanide trihydrate plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with enzymes such as beta-galactosidase, where it is used in conjunction with potassium ferricyanide and phosphate-buffered solution to provide a buffer for the enzyme. This interaction is crucial for the cleavage of X-Gal, resulting in a blue color that indicates the presence of beta-galactosidase activity . Additionally, potassium ferrocyanide trihydrate can react with ferric ions (Fe³⁺) to form Prussian blue, a reaction utilized in various staining techniques.

Cellular Effects

Potassium ferrocyanide trihydrate affects various cellular processes. It influences cell signaling pathways by interacting with iron ions, which are essential cofactors in many enzymatic reactions. This compound can modulate gene expression by affecting the availability of iron, thereby influencing iron-responsive elements in the genome. Furthermore, potassium ferrocyanide trihydrate impacts cellular metabolism by participating in redox reactions that are vital for cellular respiration and energy production .

Molecular Mechanism

At the molecular level, potassium ferrocyanide trihydrate exerts its effects through binding interactions with biomolecules. It can act as an electron donor or acceptor in redox reactions, facilitating the transfer of electrons in biochemical pathways. This compound can inhibit or activate enzymes by altering their redox state, thereby affecting their catalytic activity. Changes in gene expression can occur due to the modulation of iron availability, which is critical for the function of iron-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium ferrocyanide trihydrate can change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to strong acids or oxidizing agents. Long-term studies have shown that potassium ferrocyanide trihydrate can have sustained effects on cellular function, particularly in maintaining redox balance and iron homeostasis .

Dosage Effects in Animal Models

The effects of potassium ferrocyanide trihydrate vary with different dosages in animal models. At low doses, it can enhance cellular functions by providing necessary iron for enzymatic reactions. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

Potassium ferrocyanide trihydrate is involved in several metabolic pathways, particularly those related to iron metabolism. It interacts with enzymes such as ferrochelatase, which incorporates iron into protoporphyrin IX to form heme. This compound can also affect metabolic flux by modulating the availability of iron, which is a critical cofactor for many metabolic enzymes .

Transport and Distribution

Within cells and tissues, potassium ferrocyanide trihydrate is transported and distributed through various mechanisms. It can bind to transport proteins such as transferrin, which facilitates its movement across cell membranes. The compound’s localization and accumulation can be influenced by its interactions with cellular iron transporters and storage proteins .

Subcellular Localization

Potassium ferrocyanide trihydrate is localized in specific subcellular compartments, such as the cytoplasm and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments. The compound’s presence in mitochondria is particularly important for its role in cellular respiration and energy production .

準備方法

Synthetic Routes and Reaction Conditions

Potassium ferrocyanide trihydrate can be synthesized by reacting Prussian blue (iron (III) ferrocyanide) with potassium hydroxide. This method was first reported by the French chemist Pierre Joseph Macquer in 1752 .

Industrial Production Methods

In modern industrial production, potassium ferrocyanide trihydrate is produced from hydrogen cyanide, iron (II) chloride, and calcium hydroxide. This combination yields calcium ferrocyanide, which is then treated with potassium salts to precipitate a mixed calcium-potassium salt. This intermediate is further treated with potassium carbonate to obtain the final product .

化学反応の分析

Types of Reactions

Potassium ferrocyanide trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium ferricyanide.

Reduction: It can be reduced to form iron (II) complexes.

Substitution: It can undergo substitution reactions with other metal ions.

Common Reagents and Conditions

Nitric Acid: Treatment with nitric acid produces sodium nitroprusside after neutralization with sodium carbonate.

Sulfuric Acid: Reacting with sulfuric acid in an aqueous medium forms potassium sulfate, ferrous sulfate, ammonium sulfate, and carbon monoxide.

Major Products

Sodium Nitroprusside: Formed from the reaction with nitric acid.

Potassium Sulfate and Ferrous Sulfate: Formed from the reaction with sulfuric acid.

類似化合物との比較

Similar Compounds

Potassium Ferricyanide: An oxidized form of potassium ferrocyanide.

Sodium Ferrocyanide: A similar compound with sodium instead of potassium.

Prussian Blue: An iron (III) ferrocyanide complex.

Uniqueness

Potassium ferrocyanide trihydrate is unique due to its stability, low toxicity compared to other cyanide compounds, and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where other cyanide compounds might be too reactive or hazardous .

特性

IUPAC Name |

tetrapotassium;iron(2+);hexacyanide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYXJYFJPBYDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FeK4N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly efflorescent solid; [Merck Index] Pale yellow odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium ferrocyanide trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14459-95-1 | |

| Record name | Potassium ferrocyanide trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | potassium ferrocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FERROCYANIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961WP42S65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)

![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)

![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)